2-Chloro-N-[2-[4-(dimethylamino)piperidin-1-yl]-2-methylpropyl]propanamide
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Overview
Description
Compounds with similar structures often have a nitrogen-containing ring, such as a piperidine ring, and may also have a chloro group attached to a carbon atom . They can be used as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions . For example, a compound with a piperidine ring might be synthesized by treating a precursor molecule with 1-(2-chloroethyl)piperidine hydrochloride .Molecular Structure Analysis
The molecular structure of similar compounds often includes a nitrogen-containing ring (such as a piperidine ring), a chloro group, and various other functional groups . The exact structure would depend on the specific compound.Chemical Reactions Analysis
Similar compounds can undergo a variety of chemical reactions, depending on their functional groups. For example, they might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, a compound with a chloro group and a piperidine ring might be a solid at room temperature .Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and how it’s used. For example, some compounds with a chloro group can be hazardous and may be harmful if swallowed, cause genetic defects, cause damage to organs through prolonged or repeated exposure, and be toxic to aquatic life .
Future Directions
The future directions for research on a compound would depend on its specific structure and the current state of knowledge about it. For example, if the compound is a novel synthetic molecule, future research might focus on exploring its potential uses, studying its properties in more detail, or optimizing its synthesis .
Properties
IUPAC Name |
2-chloro-N-[2-[4-(dimethylamino)piperidin-1-yl]-2-methylpropyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28ClN3O/c1-11(15)13(19)16-10-14(2,3)18-8-6-12(7-9-18)17(4)5/h11-12H,6-10H2,1-5H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYRAIVCEVKGKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C)(C)N1CCC(CC1)N(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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